molecular formula C3H2Na2O6 B7798144 Disodium dihydroxymalonate

Disodium dihydroxymalonate

Cat. No.: B7798144
M. Wt: 180.02 g/mol
InChI Key: HMBGDJCPFGQLIO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium dihydroxymalonate, also known as sodium mesoxalate monohydrate, is a chemical compound with the molecular formula C3H2Na2O6. It is a white to off-white solid that is soluble in water. This compound is an endogenous metabolite and has various applications in scientific research and industry .

Preparation Methods

Disodium dihydroxymalonate can be synthesized through several methods. One common synthetic route involves the reaction of malonic acid with sodium hydroxide. The reaction proceeds as follows:

CH2(COOH)2+2NaOHCH2(COONa)2+2H2O\text{CH}_2(\text{COOH})_2 + 2\text{NaOH} \rightarrow \text{CH}_2(\text{COONa})_2 + 2\text{H}_2\text{O} CH2​(COOH)2​+2NaOH→CH2​(COONa)2​+2H2​O

This reaction produces disodium malonate, which can then be further oxidized to form this compound . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Disodium dihydroxymalonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce mesoxalic acid, while reduction can yield malonic acid .

Scientific Research Applications

Disodium dihydroxymalonate has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it serves as a metabolic intermediate in certain biochemical pathwaysAdditionally, in industry, this compound is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of disodium dihydroxymalonate involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it participates in various biochemical reactions within the body. Its effects are mediated through its ability to donate or accept electrons, facilitating redox reactions. This property makes it useful in various chemical and biological processes .

Comparison with Similar Compounds

Disodium dihydroxymalonate is similar to other compounds such as disodium malonate and sodium mesoxalate. it is unique in its specific chemical structure and reactivity. Disodium malonate, for example, has a similar molecular formula but lacks the hydroxyl groups present in this compound. Sodium mesoxalate, on the other hand, is a closely related compound with similar properties but different applications .

Properties

IUPAC Name

disodium;2,2-dihydroxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O6.2Na/c4-1(5)3(8,9)2(6)7;;/h8-9H,(H,4,5)(H,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBGDJCPFGQLIO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)[O-])(O)O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Na2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Disodium dihydroxymalonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15021
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

31635-99-1
Record name Disodium dihydroxymalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium dihydroxymalonate
Reactant of Route 2
Disodium dihydroxymalonate
Reactant of Route 3
Disodium dihydroxymalonate
Reactant of Route 4
Disodium dihydroxymalonate
Reactant of Route 5
Disodium dihydroxymalonate
Reactant of Route 6
Disodium dihydroxymalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.